molecular formula C7H10N2O3S B2603985 3-Ethoxypyridine-2-sulfonamide CAS No. 1566861-15-1

3-Ethoxypyridine-2-sulfonamide

Cat. No.: B2603985
CAS No.: 1566861-15-1
M. Wt: 202.23
InChI Key: YJUIXJQTQUNKNG-UHFFFAOYSA-N
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Description

3-Ethoxypyridine-2-sulfonamide is an organosulfur compound with the molecular formula C7H10N2O3S It is characterized by the presence of an ethoxy group attached to the third position of a pyridine ring, and a sulfonamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridine-2-sulfonamide typically involves the reaction of 3-ethoxypyridine with a sulfonyl chloride derivative under basic conditions. One common method is the reaction of 3-ethoxypyridine with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide. The reaction conditions generally require a controlled temperature environment to prevent decomposition of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Ethoxypyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3-Ethoxypyridine-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Pyridine-2-sulfonamide: Lacks the ethoxy group, resulting in different chemical properties.

    3-Methoxypyridine-2-sulfonamide: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and biological activity.

    4-Ethoxypyridine-2-sulfonamide: The position of the ethoxy group is different, affecting the compound’s overall behavior.

Uniqueness: 3-Ethoxypyridine-2-sulfonamide is unique due to the specific positioning of the ethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

3-ethoxypyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUIXJQTQUNKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566861-15-1
Record name 3-ethoxypyridine-2-sulfonamide
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